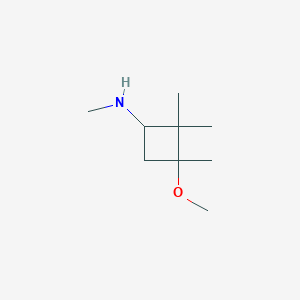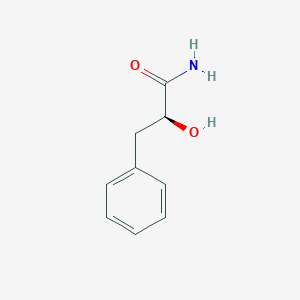
(S)-2-Hydroxy-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Hydroxy-3-phenylpropanamide is an organic compound with the molecular formula C9H11NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-3-phenylpropanamide typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of 2-oxo-3-phenylpropanoic acid using a chiral reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under controlled temperature and pH conditions to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic reduction of 2-oxo-3-phenylpropanoic acid using specific dehydrogenases can be an efficient and environmentally friendly method. This approach often requires optimization of reaction conditions, such as temperature, pH, and substrate concentration, to maximize the yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Hydroxy-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenylpropanoic acid or 2-oxo-3-phenylpropanone.
Reduction: Formation of (S)-2-amino-3-phenylpropanol.
Substitution: Formation of various substituted derivatives, depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(S)-2-Hydroxy-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Hydroxy-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The hydroxyl and amide groups play crucial roles in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Hydroxy-3-phenylpropanamide: The enantiomer of (S)-2-Hydroxy-3-phenylpropanamide, with different stereochemistry.
2-Hydroxy-3-phenylpropanoic acid: Lacks the amide group, but shares the hydroxyl and phenyl groups.
3-Phenylpropanamide: Lacks the hydroxyl group, but contains the amide and phenyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. Its combination of hydroxyl and amide functional groups also provides versatility in chemical reactions and applications.
Eigenschaften
CAS-Nummer |
69897-47-8 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-3-phenylpropanamide |
InChI |
InChI=1S/C9H11NO2/c10-9(12)8(11)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)/t8-/m0/s1 |
InChI-Schlüssel |
MGFFSFXUXCGTSF-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


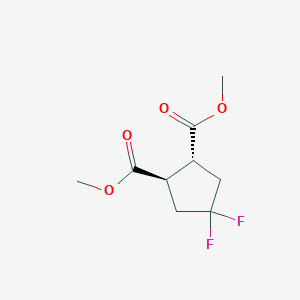
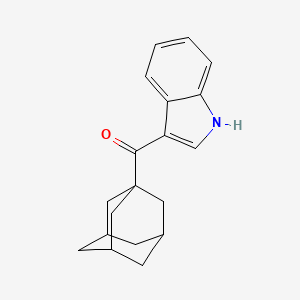
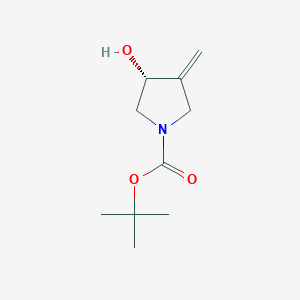

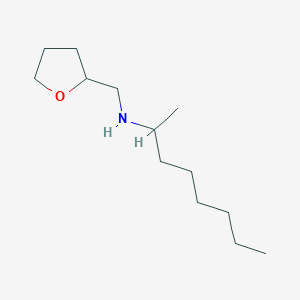
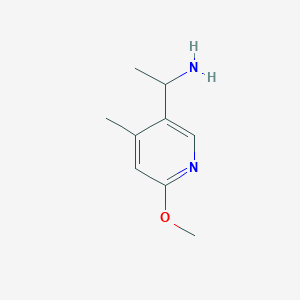
![3-(3-Chlorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15229500.png)
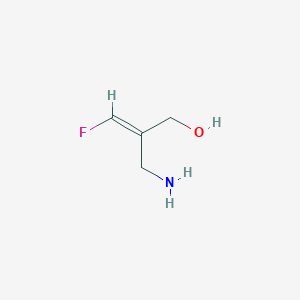


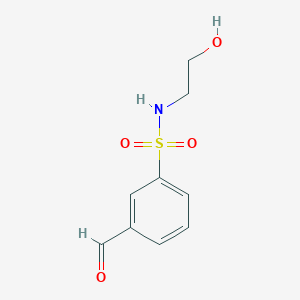
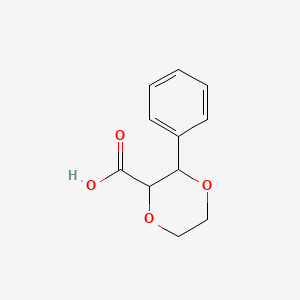
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15229541.png)
